
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Overview
Description
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It’s worth noting that pyrazole derivatives have been associated with a range of biological activities, including antileishmanial and antimalarial effects .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they are often used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This suggests that this compound could potentially interact with palladium-containing enzymes or proteins.
Molecular Mechanism
Boronic acids are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues . This suggests that this compound could potentially exert its effects through similar interactions.
Metabolic Pathways
Boronic acids are known to undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations . This suggests that this compound could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure involves:
Reactants: Aryl halide (e.g., 3-bromo-4-methyl-1H-pyrazole) and phenylboronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in various substitution reactions, including the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a catalyst or activating agent.
Major Products:
Phenol Derivative: Formed through oxidation.
Hydroxyl Derivative: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Scientific Research Applications
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in biological applications.
(4-(1H-Pyrazol-1-yl)phenyl)boronic Acid: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid Derivatives: Various derivatives with different substituents on the pyrazole or phenyl ring can exhibit different properties and applications.
Uniqueness: this compound is unique due to the presence of both the boronic acid group and the 4-methyl-1H-pyrazol-1-yl group, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
(3-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their diverse applications, including as inhibitors in various biological pathways. This article delves into the specific biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a boronic acid group attached to a pyrazole moiety, which is known for its role in various biological processes. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, boronic acid derivatives have been shown to exhibit potent inhibitory effects against several cancer cell lines. A study demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in renal cancer cells, suggesting a mechanism involving DNA damage response pathways .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HSD1791 | Caki-1 | 0.5 | DNA damage, cell cycle arrest |
HSD1400 | Leukemia | 0.8 | Induction of apoptosis |
This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyrazole derivatives exhibit activity against Mycobacterium tuberculosis, demonstrating the potential for developing new antitubercular agents .
Case Study: Antitubercular Activity
In vitro assays showed that pyrazolo[3,4-b]pyridine derivatives with modifications similar to those found in this compound displayed promising results against the H37Rv strain of M. tuberculosis, with some derivatives achieving significant potency .
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to act as inhibitors in various enzymatic reactions. For instance, the inhibition of proteasomal activity has been linked to the ability of boronic acids to bind to the active site of proteasome enzymes, leading to disrupted protein degradation pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at different positions on the pyrazole ring or the phenyl group can significantly influence biological activity. For example, substituents that enhance lipophilicity may improve cellular uptake and bioavailability.
Table 2: Structure-Activity Relationships
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C(4) | Methyl | Increased potency |
C(5) | Ethoxy | Enhanced selectivity |
C(6) | Fluoro | Improved binding affinity |
Properties
IUPAC Name |
[3-(4-methylpyrazol-1-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUPGYPYXASNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=C(C=N2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227330 | |
Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428582-36-8 | |
Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428582-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.